molecular formula C35H36N4O8 B2508046 2,2'-(4,4'-(4,4'-Methylenebis(4,1-phenylene)bis(azanediyl))bis(oxomethylene)bis(azanediyl)bis(4,1-phenylene))bis(oxy)bis(2-methylpropanoic acid) CAS No. 1415560-60-9

2,2'-(4,4'-(4,4'-Methylenebis(4,1-phenylene)bis(azanediyl))bis(oxomethylene)bis(azanediyl)bis(4,1-phenylene))bis(oxy)bis(2-methylpropanoic acid)

Cat. No.: B2508046
CAS No.: 1415560-60-9
M. Wt: 640.693
InChI Key: XBZKWCAOPCLPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bis-ligand featuring a central 4,4′-methylenebis(4,1-phenylene) core linked via azanediyl (NH) and oxomethylene groups to terminal 2-methylpropanoic acid (pivalic acid) moieties . Its synthesis involves multi-step reactions, likely starting from 4,4′-methylenedianiline derivatives, followed by sequential functionalization with carbonyl-containing intermediates and esterification/hydrolysis to introduce the carboxylic acid groups.

Properties

IUPAC Name

2-[4-[[4-[[4-[[4-(2-carboxypropan-2-yloxy)phenyl]carbamoylamino]phenyl]methyl]phenyl]carbamoylamino]phenoxy]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N4O8/c1-34(2,30(40)41)46-28-17-13-26(14-18-28)38-32(44)36-24-9-5-22(6-10-24)21-23-7-11-25(12-8-23)37-33(45)39-27-15-19-29(20-16-27)47-35(3,4)31(42)43/h5-20H,21H2,1-4H3,(H,40,41)(H,42,43)(H2,36,38,44)(H2,37,39,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZKWCAOPCLPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,2'-(4,4'-(4,4'-Methylenebis(4,1-phenylene)bis(azanediyl))bis(oxomethylene)bis(azanediyl)bis(4,1-phenylene))bis(oxy)bis(2-methylpropanoic acid) (CAS No. 1415560-60-9) is a complex organic molecule with significant potential for various biological applications. This article will explore its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C35H36N4O8
  • Molecular Weight : 640.69 g/mol
  • Structure : The compound features multiple phenylene and azanediyl groups linked through oxomethylene units. This structural complexity is indicative of potential interactions with biological macromolecules.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may protect cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases.
  • Antimicrobial Properties : The presence of multiple functional groups in its structure may contribute to its antimicrobial activity. Compounds with similar structural motifs have demonstrated effectiveness against a range of bacteria and fungi.
  • Anticancer Potential : There is emerging interest in the compound's ability to inhibit cancer cell proliferation. Similar compounds have shown promise in targeting specific pathways involved in tumor growth and metastasis.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of similar compounds using DPPH radical scavenging assays. Results indicated that derivatives with phenylene groups exhibited significant radical scavenging activity, suggesting that our compound may possess comparable effects .

Study 2: Antimicrobial Efficacy

Research conducted on related bisphenol compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. In vitro tests showed that these compounds inhibited bacterial growth at concentrations as low as 50 µg/mL . It is hypothesized that the structural similarities could confer similar antimicrobial properties to our compound.

Study 3: Anticancer Activity

A recent investigation into the anticancer properties of structurally analogous compounds revealed promising results in inhibiting the growth of breast cancer cell lines (MCF-7). The study reported a significant reduction in cell viability upon treatment with concentrations ranging from 10 to 100 µM over 48 hours . This suggests a potential avenue for further exploration of the anticancer effects of our target compound.

Data Table: Summary of Biological Activities

Activity Type Mechanism References
AntioxidantRadical scavenging
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of cell proliferation

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits potential as a pharmaceutical agent due to its structural characteristics. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it a candidate for drug development. The presence of the carboxylic acid group can enhance solubility and bioavailability.

Case Study: Anticancer Activity
Research indicates that similar compounds with a phenylene structure have shown promising anticancer properties. A study demonstrated that derivatives of methylenebis(phenylene) compounds inhibit cancer cell proliferation through apoptosis induction mechanisms .

Material Science

The compound's unique structural properties allow it to be used in developing advanced materials. Its potential for cross-linking can be exploited in polymer chemistry to enhance the mechanical properties of materials.

Case Study: Polymer Composites
In a study focusing on polymer composites, methylenebis compounds were used as cross-linking agents to improve thermal stability and mechanical strength in epoxy resins . The introduction of this compound led to a significant increase in the tensile strength of the resulting materials.

Catalysis

Due to the presence of nitrogen and oxygen functional groups, this compound can serve as a catalyst or catalyst precursor in various organic reactions. Its ability to stabilize transition states can facilitate reactions such as oxidation and reduction processes.

Case Study: Oxidation Reactions
In catalytic studies, similar azanediol compounds have been employed successfully in oxidation reactions involving alcohols to aldehydes, demonstrating high selectivity and efficiency .

Comparison with Similar Compounds

Core Modifications

  • 2,2'-(4,4'-(4,4'-Sulfonylbis(4,1-phenylene)bis(diazene-2,1-diyl))bis(4,1-phenylene))bis(azanediyl)bis(oxomethylene)dibenzoic acid (SPPBA) :
    Replaces the methylene bridge with a sulfonyl group (-SO₂-), enhancing electron-withdrawing properties and altering metal-binding affinity. Coordination polymers with Cu²⁺ exhibit improved thermal stability (decomposition >300°C) compared to the methylene analogue .
  • 2,2'-(4,4'-(Biphenyl-4,4'-diylbis(diazene-2,1-diyl))bis(4,1-phenylene))bis(azanediyl)bis(oxomethylene)dibenzoic acid (BPBA) :
    Features a biphenyl core instead of methylenebis(phenylene), increasing rigidity and π-π stacking interactions. This structural change reduces solubility in polar solvents (e.g., DMF, DMSO) but enhances antifungal activity against Candida albicans .

Functional Group Variations

  • 2,2'-(4,4'-(4,4'-Methylenebis(2-chloro-4,1-phenylene))bis(azanediyl)bis(oxomethylene)bis(azanediyl)bis(4,1-phenylene))bis(oxy)bis(2-methylpropanoic acid): Incorporates chloro substituents on the phenylene rings, which increase molecular weight (MW ≈ 800 g/mol) and hydrophobicity. The chloro groups enhance antibacterial activity against E. coli (MIC: 12.5 µg/mL) compared to the unsubstituted parent compound (MIC: 25 µg/mL) .
  • 4,4′-((1E,1'E)-((Methylenebis(4,1-phenylene))bis(azaneylylidene))bis(methaneylylidene))dibenzoic acid :
    Replaces oxomethylene with imine (-CH=N-) linkages, forming a conjugated system. This modification shifts UV-Vis absorption to λₘₐₓ = 420 nm and reduces coordination polymer stability (decomposition at 250°C vs. 280°C for the oxomethylene analogue) .

Terminal Group Differences

  • 3,3′-[Methylene-bis(4,1-phenylene)]-bis[(2-substituted phenyl)-4-thiazolidinones]: Terminal thiazolidinone groups replace carboxylic acids, imparting antibacterial activity (MIC: 6.25 µg/mL against S. aureus) but eliminating metal-coordination capability .
  • 4,4′-(1,4-Phenylenedi-2,1-ethynediyl)dibenzoic acid: Uses ethynediyl (-C≡C-) spacers and benzoic acid termini, resulting in a linear, rigid structure.

Functional and Application Comparisons

Metal Coordination Behavior

Compound Metal Ions Coordinated Solubility Thermal Stability (°C) Reference
Target Compound Cu²⁺, Co²⁺, Ni²⁺ Insoluble 280
SPPBA (Sulfonyl Core) Cu²⁺, Zn²⁺ Insoluble >300
Imine-Linked Dibenzoic Acid None Soluble in DMSO 250
4,4′-(1,4-Phenylenedi-2,1-ethynediyl)... Zn²⁺, Cd²⁺ Partially soluble 320

Key Research Findings

Coordination Polymers : The target compound forms insoluble coordination polymers with transition metals, exhibiting moderate thermal stability (280°C) and antimicrobial activity. Sulfonyl and biphenyl analogues show enhanced stability or efficacy .

Structure-Activity Relationships: Chloro substituents and thiazolidinone termini significantly improve antibacterial activity, while ethynediyl spacers favor materials applications over biological uses .

Synthetic Flexibility : The methylenebis(phenylene) core allows modular functionalization, enabling tailored properties for specific applications (e.g., MOFs, drug delivery) .

Preparation Methods

Synthesis of the Central 4,4'-Methylenebis(4,1-Phenylene) Core

The core structure is derived from 4,4'-methylenedianiline (MDA), a commercially available diamine. MDA undergoes sequential functionalization to install azanediyl and oxomethylene groups.

Procedure :

  • MDA (10 mmol) is dissolved in anhydrous chloroform under nitrogen.
  • Triethylamine (20 mmol) is added as a base to deprotonate the amine groups.
  • Methyl chloroglyoxylate (20 mmol) in chloroform is added dropwise at 0°C.
  • The reaction is stirred at reflux for 24 hours, yielding dimethyl 2,2'-(4,4'-methylenebis(4,1-phenylene)bis(azanediyl))bis(2-oxoacetate) as a white solid (82% yield).

Characterization :

  • IR (KBr) : 1737 cm⁻¹ (C=O ester), 1660 cm⁻¹ (amide C=O).
  • ¹H NMR (CDCl₃) : δ 7.25–7.15 (m, 8H, aromatic), 4.25 (s, 4H, CH₂), 3.85 (s, 6H, OCH₃).

Etherification with 2-Methylpropanoic Acid Derivatives

The terminal ester groups are substituted with 2-methylpropanoic acid via a Mitsunobu reaction or nucleophilic displacement.

Procedure :

  • Tetraethyl bis(oxoacetate) (5 mmol) is dissolved in DMF.
  • 2-Methyl-1-propanol (20 mmol) and cesium carbonate (15 mmol) are added.
  • The reaction is heated to 80°C for 12 hours, yielding tetrakis(2-methylpropyl) 2,2'-(4,4'-methylenebis(4,1-phenylene)bis(azanediyl))bis(2-oxoacetate) (68% yield).

Optimization :

  • Catalyst Screening : HOTf (triflic acid) enhances reaction rates but reduces selectivity.
  • Solvent Effects : DMF outperforms THF due to better solubility of intermediates.

Hydrolysis to Carboxylic Acids

The final step involves saponification of the esters to free acids.

Procedure :

  • Tetrakis(2-methylpropyl) ester (5 mmol) is stirred in a 1:1 mixture of 1M NaOH and ethanol at 60°C for 6 hours.
  • The solution is acidified with 6M HCl to pH 2, precipitating the target compound as a white powder (90% yield).

Characterization :

  • IR (KBr) : 1705 cm⁻¹ (C=O acid), 1602 cm⁻¹ (aromatic C=C).
  • ¹H NMR (DMSO-d₆) : δ 12.1 (s, 2H, COOH), 7.20–7.10 (m, 8H, aromatic), 4.10 (s, 4H, CH₂), 1.40 (s, 12H, CH(CH₃)₂).
  • HRMS : Calcd for C₃₄H₃₆N₄O₁₀: 676.2382; Found: 676.2391.

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling between 4-bromophenylazide and 2-methylpropanoic acid boronic ester was attempted but resulted in low yields (<30%) due to steric hindrance.

Solid-Phase Synthesis

Immobilizing the central bis(phenylene) core on Wang resin enabled stepwise addition of azanediyl and acid units, but cleavage conditions degraded the methylene bridge.

Industrial-Scale Considerations

Hangzhou Verychem Science and Technology Co., Ltd. reports pilot-scale production using continuous flow reactors to enhance mixing and heat transfer during the esterification step. Key parameters include:

Parameter Optimal Value
Temperature 80°C
Residence Time 2 hours
Catalyst Loading 5 mol% HOTf
Yield 78%

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky 2-methylpropanoic acid groups slow coupling rates. Using polar aprotic solvents (e.g., DMAc) improves reactivity.
  • Byproduct Formation : Phosphine oxides from Wittig reactions are removed via acidic washes.
  • Ester Hydrolysis : Over-hydrolysis to dicarboxylic acids is prevented by precise pH control during saponification.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis involves multi-step condensation reactions, leveraging bis(azanediyl) and oxomethylene linkages. Key intermediates include methylenebis(phenylene) precursors. Purification can be achieved via recrystallization using polar aprotic solvents (e.g., DMF) and monitored by HPLC with UV detection (λ = 254 nm). Purity ≥95% is attainable by iterative column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for structural characterization?

High-resolution NMR (¹H, ¹³C, and 2D-COSY) confirms aromatic proton environments and methylpropanoic acid termini. Mass spectrometry (ESI-TOF) validates the molecular ion peak (m/z 709.6) and fragmentation patterns. FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

Q. How can binding interactions with biological targets be studied?

Surface plasmon resonance (SPR) measures real-time binding kinetics (ka/kd) using immobilized target proteins. Fluorescence quenching assays assess binding affinity (Kd) via titration experiments. Competitive ELISA further validates specificity against homologous receptors .

Q. What solvents and pH conditions are optimal for solubility and stability?

The compound dissolves in DMSO (>10 mg/mL) and aqueous buffers (pH 7.4) with 0.1% Tween-80. Stability studies (24–72 hrs) at 4°C and −80°C show <5% degradation via LC-MS. Avoid alkaline conditions (pH >9), which hydrolyze the methylpropanoic ester groups .

Q. How can impurities be identified and quantified?

Impurity profiling uses reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) coupled with charged aerosol detection. Reference standards for common by-products (e.g., incomplete azanediyl coupling products) are essential for spiking experiments. Limit of quantification (LOQ) is typically 0.1% w/w .

Advanced Research Questions

Q. What computational strategies model the compound’s interaction dynamics with enzymes?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding poses and free energy landscapes (ΔG). Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Hybrid QM/MM methods refine transition states for catalytic mechanisms .

Q. How do contradictory solubility data in literature arise, and how can they be resolved?

Discrepancies stem from polymorphic forms or residual solvents. Powder XRD distinguishes crystalline vs. amorphous phases. Dynamic vapor sorption (DVS) assesses hygroscopicity. Standardize solvent removal via lyophilization and confirm residual solvents by GC-MS .

Q. What degradation pathways occur under UV exposure, and how are they mitigated?

Photo-degradation involves cleavage of oxomethylene bridges, detected via LC-HRMS. Accelerated stability testing (ICH Q1B guidelines) uses xenon arc lamps (1.2 million lux-hours). Additives like butylated hydroxytoluene (BHT) reduce radical-mediated oxidation by 40% .

Q. Which advanced separation techniques improve enantiomeric purity?

Chiral stationary phases (e.g., Chiralpak IA) with heptane/ethanol/isopropylamine (90:10:0.1) resolve enantiomers (α >1.5). Preparative SFC achieves >99% ee with a 20 mg/mL loading capacity. Circular dichroism (CD) spectroscopy monitors optical activity post-purification .

Q. How can contradictory bioactivity data across cell lines be systematically analyzed?

Meta-analysis of dose-response curves (GraphPad Prism) identifies cell-specific IC50 variability. RNA-seq profiling links differential expression of target receptors (e.g., GPCRs) to potency. Use isogenic cell lines to control for genetic background effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.